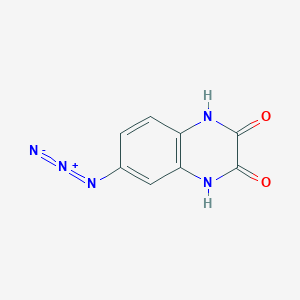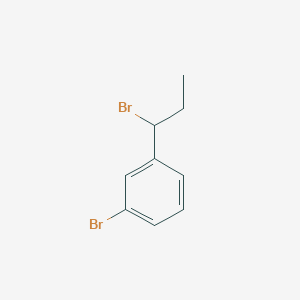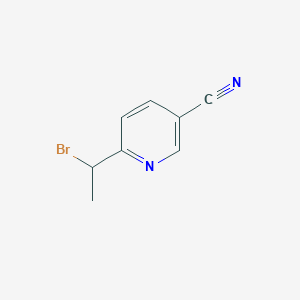
6-(1-Bromoethyl)pyridine-3-carbonitrile
描述
6-(1-Bromoethyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives It features a bromine atom attached to an ethyl group at the 6-position of the nicotinonitrile structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Bromoethyl)pyridine-3-carbonitrile typically involves the bromination of an appropriate precursor. One common method is the bromination of 6-ethyl nicotinonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
6-(1-Bromoethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
科学研究应用
6-(1-Bromoethyl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 6-(1-Bromoethyl)pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and nitrile group can interact with specific molecular targets, altering their activity. The exact pathways involved would depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
6-Bromomethyl-nicotinonitrile: Similar structure but with a bromomethyl group instead of a bromoethyl group.
6-Chloroethyl-nicotinonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
6-(1-Bromoethyl)pyridine: Similar structure but without the nitrile group.
Uniqueness
6-(1-Bromoethyl)pyridine-3-carbonitrile is unique due to the presence of both a bromoethyl group and a nitrile group, which confer specific reactivity and potential biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC 名称 |
6-(1-bromoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6(9)8-3-2-7(4-10)5-11-8/h2-3,5-6H,1H3 |
InChI 键 |
RKHOBFIUGKHINZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C=C1)C#N)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
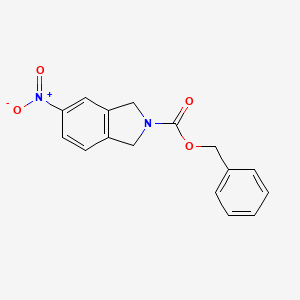
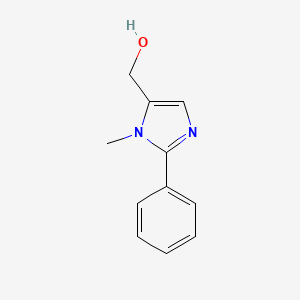
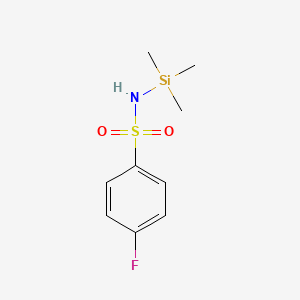
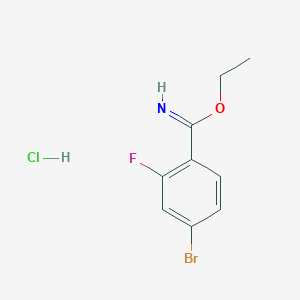
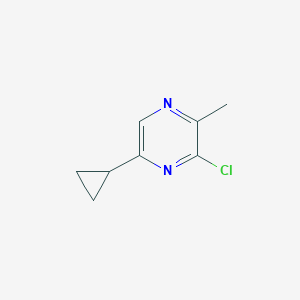
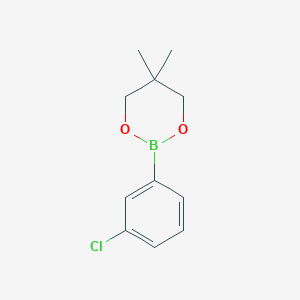

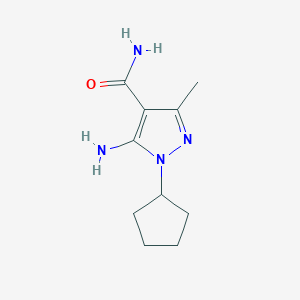
![2-Naphthalenol, 6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-](/img/structure/B8685364.png)
![2-[(Acetylthio)methyl]-4-methylpentanoyl chloride](/img/structure/B8685374.png)
![Pyridine, 3-[[(4-chlorobutyl)thio]methyl]-](/img/structure/B8685388.png)
![N-[3-(5-thiazolyl)phenyl]-4-(trifluoromethyl)-2-Pyrimidinamine](/img/structure/B8685396.png)
